Bis(3,5-dibromosalicyl)fumarate

Catalog No.
S630413
CAS No.
71337-53-6
M.F
C18H8Br4O8
M. Wt
671.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dibromosalicyl)fumarate

CAS Number

71337-53-6

Product Name

Bis(3,5-dibromosalicyl)fumarate

IUPAC Name

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid

Molecular Formula

C18H8Br4O8

Molecular Weight

671.9 g/mol

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+

InChI Key

INZBQWPDNWVYFR-OWOJBTEDSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Synonyms

3,5-dibromosalicyl-bis-fumarate, bis(3,5-dibromosalicyl)fumarate

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Hemoglobin Acylating Agent:

Bis(3,5-dibromosalicyl)fumarate is a potent hemoglobin acylating agent, meaning it can covalently modify hemoglobin molecules. This modification specifically targets the beta chains of hemoglobin, forming cross-links between them []. This ability is crucial for studying various aspects of hemoglobin function and dysfunction.

Sickle Cell Disease Research:

Sickle cell disease is a blood disorder characterized by abnormal sickle-shaped red blood cells. These sickle-shaped cells are less flexible and prone to clumping, leading to various complications. Bis(3,5-dibromosalicyl)fumarate has been investigated for its potential therapeutic effects in sickle cell disease due to its ability to modify hemoglobin. Studies suggest that it can prevent the polymerization of sickle hemoglobin, potentially improving red blood cell deformability and reducing disease severity [].

In Vitro and In Vivo Studies:

Bis(3,5-dibromosalicyl)fumarate has demonstrated activity in both in vitro (laboratory) and in vivo (animal) studies. In vitro experiments have shown its effectiveness in preventing sickle hemoglobin polymerization and improving red blood cell deformability []. Additionally, in vivo studies in animal models of sickle cell disease have shown promising results, suggesting its potential therapeutic application [].

Bis(3,5-dibromosalicyl) fumarate is a synthetic compound characterized by its unique structure, which includes two 3,5-dibromosalicyl groups connected by a fumarate moiety. This compound is classified as an aspirin analog and serves as a potent acylating agent for hemoglobin, specifically targeting lysine residues in the protein. Its molecular formula is C18H8Br4O8C_{18}H_8Br_4O_8, with a molecular weight of approximately 671.9 Da. The compound is primarily utilized in biochemical research to explore hemoglobin function and its potential therapeutic applications in conditions such as sickle-cell anemia .

, particularly in the context of protein crosslinking. The compound is known to induce crosslinks between the beta chains of hemoglobin at specific lysine residues. This reaction occurs under oxy conditions and results in modified hemoglobin with altered properties, such as increased thermal stability and oxygen affinity . The crosslinking mechanism involves the formation of stable covalent bonds between the lysine side chains and the acylating agent, effectively altering the structural dynamics of hemoglobin .

The biological activity of bis(3,5-dibromosalicyl) fumarate extends beyond its role in hemoglobin modification. It exhibits potential anti-inflammatory, analgesic, and antipyretic properties, similar to those of aspirin. Research indicates that the compound can influence hemoglobin's functional properties, potentially leading to therapeutic applications in blood disorders . Additionally, studies suggest that modified hemoglobins created using this compound may serve as innovative blood substitutes due to their enhanced stability under physiological conditions .

  • Preparation of 3,5-dibromosalicylaldehyde: This can be achieved through bromination of salicylic acid.
  • Formation of Fumarate Linkage: The aldehyde undergoes a condensation reaction with fumaric acid or its derivatives to yield bis(3,5-dibromosalicyl) fumarate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

These steps ensure that the compound retains its functional properties for subsequent biological applications .

Bis(3,5-dibromosalicyl) fumarate has several important applications:

  • Biochemical Research: Used extensively to study hemoglobin function and dynamics.
  • Therapeutic Development: Investigated for potential use in treating sickle-cell anemia by modifying hemoglobin properties.
  • Blood Substitute Research: Its ability to stabilize modified hemoglobins makes it a candidate for developing artificial blood products .

Interaction studies involving bis(3,5-dibromosalicyl) fumarate focus on its effects on hemoglobin's structure and function. Research has demonstrated that crosslinking by this compound alters the oxygen-binding affinity of hemoglobin, which could have significant implications for oxygen transport in patients with blood disorders . Furthermore, these studies often utilize techniques like mass spectrometry and thermal denaturation assays to characterize the modified proteins and assess their stability and functionality under various conditions .

Several compounds share structural or functional similarities with bis(3,5-dibromosalicyl) fumarate. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Bis(3,5-dibromosalicyl) succinateSimilar salicyl moietiesDifferent ester linkage; used for similar crosslinking applications
Aspirin (Acetylsalicylic Acid)Contains salicylic acidPrimarily anti-inflammatory; lacks crosslinking capability
Salicylic AcidCore salicylic structureNatural compound; less potent in crosslinking compared to bis(3,5-dibromosalicyl) fumarate
2-Hydroxybenzoic Acid (Salicylic Acid)Core salicylic structureNatural anti-inflammatory; not a crosslinking agent

Bis(3,5-dibromosalicyl) fumarate stands out due to its specific ability to modify hemoglobin through targeted crosslinking while also exhibiting potential therapeutic benefits similar to those of aspirin but with additional functionalities related to protein chemistry .

XLogP3

5.1

UNII

0E07K30TXY

Wikipedia

Bis(3,5-dibromosalicyl)fumarate

Dates

Modify: 2023-08-15

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